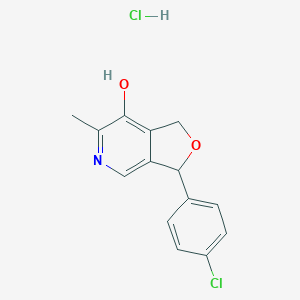

Cicletanine hydrochloride

Overview

Description

Cicletanine hydrochloride is a furopyridine compound that has been approved in France for the treatment of hypertension. It is primarily known for its diuretic properties but also exhibits a broader range of cardiovascular and metabolic activities . The compound is marketed under the trade name Tenstaten and is available from several generic manufacturers .

Mechanism of Action

Target of Action

Cicletanine hydrochloride is a novel antihypertensive agent . Its primary targets include the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule , protein kinase C (PKC) , and Na/K-ATPase . These targets play crucial roles in maintaining blood pressure and electrolyte balance.

Mode of Action

Cicletanine interacts with its targets in several ways. The sulfoconjugated metabolite of cicletanine inhibits the apical Na±dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule . This inhibition leads to a salidiuretic activity, contributing to its antihypertensive effects . Cicletanine also inhibits PKC, which in turn reverses vasoconstriction through the inhibition of PKC-mediated inhibition of Na/K-ATPase phosphorylation .

Biochemical Pathways

Cicletanine affects several biochemical pathways. It stimulates vascular prostaglandin synthesis, inhibits the low Km cyclic GMP phosphodiesterases, and blocks Ca2+ channels either directly or indirectly through a K±channel opening effect . It also stimulates nitric oxide synthesis and eNOS phosphorylation via Akt and MAP kinase/Erk signaling . These pathways contribute to its vasorelaxant, natriuretic, and diuretic properties .

Pharmacokinetics

It is known that the compound has a salidiuretic activity, which is the result of the action of the sulfoconjugated metabolite of cicletanine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has been shown to possess vasorelaxant, natriuretic, and diuretic properties in preclinical and clinical studies . It lowers arterial pressure and protects cardiovascular and renal systems against the injuries induced by hypertension . The various properties of the drug likely contribute to its protective effect against injury in hypertension .

Biochemical Analysis

Biochemical Properties

Cicletanine hydrochloride interacts with various enzymes and proteins. It is known to stimulate the endothelial isoform of nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) . This interaction plays a crucial role in its vasorelaxant activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it stimulates eNOS function and NO production in normal and injured rat sinusoidal endothelial cells . It also influences cell function by impacting cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound is complex. It is known to exert its effects at the molecular level through various interactions. For example, it reverses endothelial dysfunction via activation of eNOS and increases prostacyclin . It also inhibits the low Km cyclic GMP phosphodiesterases and blocks Ca2+ channels either directly or indirectly through a K±channel opening effect .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been shown to reduce the voltage-dependent inward calcium current with an IC50 of 250 microM . These effects of cicletanine were reversible .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to lower blood pressure in hypertensive/atherosclerotic rabbits .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is known to stimulate vascular prostaglandin synthesis .

Preparation Methods

The synthesis of cicletanine hydrochloride involves the formation of a furopyridine structure. The synthetic route typically includes the reaction of 4-chlorobenzaldehyde with methyl acetoacetate to form an intermediate, which is then cyclized to produce the furopyridine core. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Cicletanine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the furopyridine ring, leading to different derivatives.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cicletanine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying furopyridine chemistry and its derivatives.

Comparison with Similar Compounds

Cicletanine hydrochloride is unique compared to other antihypertensive agents due to its dual mechanism of action involving both vasorelaxation and diuretic effects. Similar compounds include:

Hydrochlorothiazide: A thiazide diuretic with similar diuretic properties but lacking the vasorelaxant effects of this compound.

Amlodipine: A calcium channel blocker that primarily acts as a vasodilator without significant diuretic activity.

Furosemide: A loop diuretic with potent diuretic effects but different mechanisms of action compared to this compound.

This compound’s combination of vasorelaxant and diuretic properties makes it a versatile and effective antihypertensive agent .

Biological Activity

Cicletanine hydrochloride is a furopyridine derivative primarily used as an antihypertensive agent. It has gained attention not only for its diuretic properties but also for its broader cardiovascular and metabolic activities. This article provides a comprehensive overview of the biological activity of cicletanine, including its pharmacokinetics, mechanisms of action, clinical findings, and associated case studies.

Pharmacokinetics

Cicletanine is rapidly absorbed following oral administration, with a time to peak plasma concentration (Cmax) of approximately 0.65 hours. The drug exhibits a high degree of protein binding, with values reported at 99.6% for the (-) isomer and 87.5% for the (+) isomer. The elimination half-life is about 5.7 hours, indicating a relatively short duration of action after a single dose .

| Parameter | Value |

|---|---|

| Time to Cmax | 0.65 hours |

| Protein Binding | 99.6% (-) isomer; 87.5% (+) isomer |

| Elimination Half-Life | 5.7 hours |

| Peak Plasma Concentration (Cmax) | 6.18 μg/mL |

Cicletanine's biological effects are attributed to several mechanisms:

- Diuretic Activity : Although primarily classified as a diuretic, cicletanine's natriuretic effect occurs with minimal diuresis, particularly in the initial days of treatment . This effect is mediated through inhibition of the Na+-dependent Cl-/HCO3- anion exchanger in the distal convoluted tubule .

- Vasorelaxation : The antihypertensive action of cicletanine is largely due to vasorelaxation rather than fluid volume reduction. This vasodilatory effect is linked to:

Clinical Findings

Cicletanine has been evaluated in various clinical settings, demonstrating significant antihypertensive effects at doses typically ranging from 50 mg to 150 mg per day. A notable study indicated that around 66% of patients were effectively managed on a daily dose of 50 mg .

Case Studies

-

Hyponatremia and Hypokalemia : A study involving kidney transplant recipients revealed that cicletanine use was associated with electrolyte disturbances, notably hyponatremia (16.2% incidence) and hypokalemia (11.8% incidence). The severity and duration of these conditions correlated with prolonged cicletanine administration .

Condition Incidence (%) Serum Sodium Level (mmol/L) Serum Potassium Level (mmol/L) Hyponatremia 16.2 Average: 129 ± 4 N/A Hypokalemia 11.8 N/A Average: 3.2 ± 0.1 - Long-term Use Effects : In patients treated with cicletanine for hypertension over extended periods, significant changes in serum electrolyte levels were noted, necessitating careful monitoring during treatment .

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2.ClH/c1-8-13(17)12-7-18-14(11(12)6-16-8)9-2-4-10(15)5-3-9;/h2-6,14,17H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMBAIRFQQLJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2C(OCC2=C1O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801002869 | |

| Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82747-56-6 | |

| Record name | Cicletanine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082747566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801002869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-3-(p-chlorophenyl)-1.3-dihydro-6-methylfuro [3,4-c]pyridin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CICLETANINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0SY6373OQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Cicletanine hydrochloride's antihypertensive effects?

A1: this compound primarily exerts its antihypertensive effects by inhibiting voltage-dependent calcium channels in vascular smooth muscle cells. [] This inhibition reduces calcium influx, leading to vasodilation and a decrease in blood pressure.

Q2: How does this compound behave in the body after administration?

A2: this compound demonstrates favorable pharmacokinetic properties. It is rapidly absorbed after oral administration, reaching peak plasma concentration in approximately 0.65 hours. [] It exhibits high plasma protein binding (90%) and has a volume of distribution of 37 L. [] The elimination half-life ranges from 6 to 8 hours, with both renal and hepatic pathways contributing to its elimination. [] Studies indicate that this compound displays linear pharmacokinetics at a dose of 50 mg, with no significant accumulation observed after repeated dosing. []

Q3: Does this compound negatively impact glucose metabolism in hypertensive patients?

A3: A study investigating the effects of this compound on glucose tolerance in non-diabetic hypertensive patients found no significant changes in blood glucose or insulin levels after 3 months of treatment. [] This suggests that this compound does not adversely affect glucose regulation in this patient population.

Q4: Can this compound be used effectively in combination with other antihypertensive medications?

A4: Yes, studies have shown that this compound can be effectively combined with beta-blockers in patients with moderate essential hypertension who have not achieved adequate blood pressure control with beta-blockers alone. [] In a double-blind study, the addition of this compound to existing beta-blocker therapy resulted in a significant reduction in both systolic and diastolic blood pressure compared to placebo. []

Q5: Are there different recommended doses of this compound based on hypertension severity?

A5: Research suggests that the optimal dose of this compound may vary depending on the severity of hypertension. While 50 mg/day appears effective for mild to moderate hypertension, a higher dose of 100 mg/day may be necessary for individuals with severe hypertension. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.